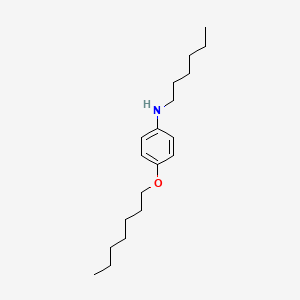

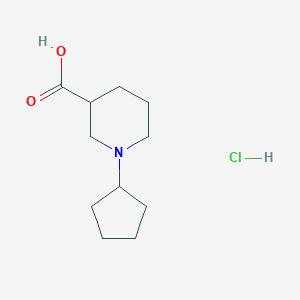

![molecular formula C7H5N3O2 B1391362 1H-イミダゾ[4,5-c]ピリジン-4-カルボン酸 CAS No. 933728-33-7](/img/structure/B1391362.png)

1H-イミダゾ[4,5-c]ピリジン-4-カルボン酸

説明

“1H-imidazo[4,5-c]pyridine-4-carboxylic acid” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions . They are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazopyridines often involves condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions . A series of novel 7-aryl-1H-imidazo[4,5-b]pyridines was successfully demonstrated using a photocatalytic approach for C(sp2)−C(sp2) cross-coupling reaction via photo redox mechanism .Molecular Structure Analysis

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . Imidazopyridines consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids by microwave-assisted heating is a fast method for producing libraries based on fused 2-substituted imidazo[4,5-b]pyridines in moderate to good yields .科学的研究の応用

1H-イミダゾ[4,5-c]ピリジン-4-カルボン酸: 科学研究における応用: 1H-イミダゾ[4,5-c]ピリジン-4-カルボン酸は、科学研究において多くの潜在的な応用を持つ汎用性の高い化合物です。以下に、ユニークな応用に焦点を当てた詳細なセクションを示します。

オプトエレクトロニクスデバイス

この化合物は、発光特性のためにオプトエレクトロニクスデバイスの開発に使用されています。 これらのデバイスには、効率的な光吸収と発光が可能な材料を必要とする発光ダイオード(LED)、フォトダイオード、太陽電池が含まれます .

センサー

1H-イミダゾ[4,5-c]ピリジン-4-カルボン酸の発光特性は、センサー技術での使用に適しています。 この化合物に基づくセンサーは、さまざまな環境変化や特定の化学的相互作用を検出できます .

抗癌剤

研究者は、この化合物を製薬分野、特に抗癌剤の成分として使用することに取り組んでいます。 その構造的特性により、癌細胞と相互作用することができ、新しい治療法につながる可能性があります .

共焦点顕微鏡と画像処理

共焦点顕微鏡と画像処理の放射体として、1H-イミダゾ[4,5-c]ピリジン-4-カルボン酸は、生体医用画像処理技術の進歩に貢献しています。 特定の波長で光を放射する能力は、生物学的サンプルの高解像度画像処理に不可欠です .

c-Metキナーゼ阻害剤

この化合物は、c-Metキナーゼ阻害剤の基盤としても研究されています。 これらの阻害剤は、腫瘍の増殖と転移を促進するシグナル伝達経路を阻害できるため、癌治療において重要です .

グルカゴン拮抗薬

糖尿病研究の分野では、この化合物の誘導体がグルカゴン拮抗薬の構造要素として役立っています。 これらの拮抗薬は、グルコースレベルを上昇させるホルモンであるグルカゴンの効果を打ち消すことで、血糖値を調節するのに役立ちます .

アンジオテンシンII受容体拮抗薬

同様に、1H-イミダゾ[4,5-c]ピリジン-4-カルボン酸誘導体は、アンジオテンシンII受容体拮抗薬で使用されます。 これらの拮抗薬は、アンジオテンシンIIが受容体と結合するのを防ぐことで高血圧を治療し、それによって血管を弛緩させます .

作用機序

Target of Action

The 1H-imidazo[4,5-c]pyridine-4-carboxylic acid and its derivatives are known to play a crucial role in numerous disease conditions . They have been found to target the GABA A receptor as positive allosteric modulators . They also target enzymes involved in carbohydrate metabolism . The IKK-ɛ and TBK1, which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation, are also targeted .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, when it acts as a positive allosteric modulator of the GABA A receptor, it enhances the receptor’s response to GABA, a neurotransmitter . When it targets IKK-ɛ and TBK1, it influences the activation of NF-kappaB, a protein complex that controls transcription of DNA .

Biochemical Pathways

The compound affects various biochemical pathways. Its action on the GABA A receptor influences the GABAergic neurotransmission pathway . Its influence on IKK-ɛ and TBK1 affects the NF-kappaB signaling pathway . These pathways have downstream effects on numerous cellular processes, including cell proliferation, survival, and immune response .

Pharmacokinetics

The design and synthesis of bioisosteres, which this compound is a part of, aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

The result of the compound’s action at the molecular and cellular level depends on the specific target and pathway involved. For example, its action on the GABA A receptor can lead to changes in neuronal excitability . Its influence on the NF-kappaB signaling pathway can affect gene expression and, consequently, various cellular processes .

将来の方向性

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This suggests that they have significant potential for future research and development in various fields, including medicinal chemistry .

生化学分析

Biochemical Properties

1H-imidazo[4,5-c]pyridine-4-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as a positive allosteric modulator of GABA A receptors, which are essential for inhibitory neurotransmission in the central nervous system . Additionally, this compound has shown interactions with proton pump inhibitors, aromatase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its diverse biochemical properties .

Cellular Effects

1H-imidazo[4,5-c]pyridine-4-carboxylic acid exhibits significant effects on various types of cells and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has shown antiproliferative activity against lung, breast, and cervical cancer cells, indicating its potential as an anticancer agent . Furthermore, it has been observed to affect the regulation of sugar metabolism and the synthesis of fungal cell walls, making it a potential target for antifungal therapies .

Molecular Mechanism

The molecular mechanism of action of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been identified as a potential inhibitor of glucosamine-6-phosphate synthase, an enzyme responsible for the synthesis of fungal cell walls . Additionally, it has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation, which plays a critical role in immune response and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity

Dosage Effects in Animal Models

The effects of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic or adverse effects have been observed, indicating the importance of dosage optimization in therapeutic applications . Threshold effects and dose-response relationships are critical considerations in the development of this compound as a therapeutic agent.

Metabolic Pathways

1H-imidazo[4,5-c]pyridine-4-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to affect carbohydrate metabolism by interacting with enzymes involved in sugar metabolism . Additionally, its role in the synthesis of fungal cell walls highlights its potential as an antifungal agent .

Transport and Distribution

The transport and distribution of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid within cells and tissues are essential for its biological activity. This compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. Studies have shown that it can be effectively transported across cell membranes, allowing for targeted delivery to specific tissues

Subcellular Localization

The subcellular localization of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it has been observed to localize in the cytoplasm and nucleus, where it exerts its effects on gene expression and cellular metabolism . Understanding its subcellular localization is essential for optimizing its therapeutic potential.

特性

IUPAC Name |

1H-imidazo[4,5-c]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYGVHLIIVDANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669053 | |

| Record name | 1H-Imidazo[4,5-c]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933728-33-7 | |

| Record name | 1H-Imidazo[4,5-c]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1'-Benzyl-1,4'-bipiperidin-4-yl)methyl]aminetrihydrochloride](/img/structure/B1391287.png)

![[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride](/img/structure/B1391288.png)

![({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride](/img/structure/B1391291.png)

![N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1391295.png)

![{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1391296.png)

![2-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1391301.png)